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Abstract
The field of cancer immunotherapy has seen significant advancements with the advent of

checkpoint inhibitors. However, a substantial number of patients do not respond to these

therapies, necessitating the exploration of alternative or complementary mechanisms to

stimulate the immune system against cancer. One such promising target is the co-stimulatory

receptor CD137 (4-1BB), a member of the tumor necrosis factor receptor (TNFR) superfamily.

Activation of CD137 on T cells and natural killer (NK) cells provides a potent signal for their

proliferation, survival, and cytotoxic function. ADG106 is a fully human, agonistic anti-CD137

monoclonal antibody of the IgG4 isotype, designed to overcome the limitations of previous anti-

CD137 therapies, such as dose-limiting hepatotoxicity. This technical guide provides an in-

depth overview of ADG106, its mechanism of action, its effects on cancer cell signaling

pathways, and a summary of its preclinical and clinical data.

Introduction to ADG106
ADG106 is an investigational anticancer agent that functions as a CD137 agonist.[1][2] It is a

fully human IgG4 monoclonal antibody that binds to a unique and conserved epitope on the

CD137 receptor.[1][3] This binding is designed to mimic the natural ligand of CD137, leading to

the activation of downstream signaling pathways that enhance the anti-tumor immune

response.[1] A key feature of ADG106 is its dependence on Fcγ receptor (FcγR)-mediated

crosslinking for its agonistic activity, a mechanism intended to localize its immune-activating
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effects to the tumor microenvironment where FcγRs are expressed on various immune cells,

thereby potentially improving its safety profile compared to first-generation CD137 agonists.

Mechanism of Action and CD137 Signaling Pathway
ADG106 exerts its anti-tumor effects through a dual mechanism of action: agonizing CD137

signaling in a crosslinking-dependent manner and blocking the interaction between CD137 and

its natural ligand (CD137L).

CD137 Agonism: Upon binding to CD137 on activated T cells and NK cells, ADG106 requires

crosslinking by Fcγ receptors, particularly FcγRIIB, which are expressed on cells within the

tumor microenvironment. This crosslinking leads to the clustering of CD137 receptors,

initiating a downstream signaling cascade. This cascade involves the recruitment of TNF

receptor-associated factors (TRAF1 and TRAF2), leading to the activation of the NF-κB and

MAPK pathways. The activation of these pathways results in enhanced T cell proliferation,

survival, and cytokine production (e.g., IFN-γ), as well as increased cytolytic activity of CD8+

T cells and NK cells.

CD137 Ligand Blockade: By binding to an epitope that overlaps with the CD137 ligand

binding site, ADG106 also blocks the natural ligand from binding to the receptor.

The signaling pathway initiated by ADG106-mediated CD137 activation is depicted in the

following diagram:
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ADG106-mediated CD137 Signaling Pathway.

Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical and clinical studies of

ADG106.

Table 1: Preclinical Binding Affinity and Potency of ADG106
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Parameter Species Value Method Reference

Binding Affinity

(KD)
Human CD137 3.73 nM

Surface Plasmon

Resonance

Cynomolgus

Monkey CD137
4.77 nM

Surface Plasmon

Resonance

Mouse CD137 21.5 nM
Surface Plasmon

Resonance

Rat CD137 14.7 nM
Surface Plasmon

Resonance

Binding to

Activated T Cells

(EC50)

Human Activated

CD4+ T Cells
0.158 - 0.258 nM Flow Cytometry

Human Activated

CD8+ T Cells
0.193 - 0.291 nM Flow Cytometry

Table 2: In Vivo Anti-Tumor Efficacy of ADG106 in Syngeneic Mouse Models

Tumor Model Treatment Outcome Reference

H22 (Liver Cancer)
ADG106 (low,

medium, high doses)

Significant tumor

growth inhibition

CT26 (Colon Cancer)
ADG106 (low,

medium, high doses)

Significant tumor

growth inhibition

EMT6 (Breast Cancer)
ADG106 (low,

medium, high doses)

Significant tumor

growth inhibition

CT26 (Colon Cancer) ADG106 (5.0 mg/kg)

6 of 8 mice showed

complete tumor

regression

Table 3: Phase 1 Clinical Trial Results of ADG106 Monotherapy
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Parameter Value Population Reference

Patients Enrolled 62

Advanced solid

tumors and non-

Hodgkin's lymphoma

Tolerability
Favorable up to 5.0

mg/kg
N/A

Dose-Limiting Toxicity

Grade 4 neutropenia

in 1 patient (6.3%) at

10.0 mg/kg

N/A

Most Frequent TRAEs

(>15%)

Leukopenia (22.6%),

neutropenia (22.6%),

elevated ALT (22.6%),

rash (21.0%), itching

(17.7%), elevated AST

(17.7%)

N/A

Disease Control Rate 47.1%
Advanced solid

tumors

54.5%
Non-Hodgkin's

lymphoma

Tumor Shrinkage

(>30%)
75%

Biomarker positive

patients

Experimental Protocols
Detailed methodologies for key experiments cited are provided below.

4.1. Surface Plasmon Resonance (SPR) for Binding Affinity

Objective: To determine the binding kinetics and affinity (KD) of ADG106 to recombinant

CD137 from different species.

Instrumentation: BIAcore instrument.
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Methodology:

Ligand Immobilization: Recombinant extracellular domains of human, monkey, mouse, and

rat CD137 are immobilized on a sensor chip surface.

Analyte Injection: A series of concentrations of ADG106 are injected over the sensor chip

surface.

Data Acquisition: The association and dissociation of ADG106 are monitored in real-time

by detecting changes in the refractive index at the surface, generating a sensorgram.

Data Analysis: The resulting sensorgrams are fitted to a 1:1 binding model to calculate the

association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD

= kd/ka).

4.2. NF-κB Reporter Gene Assay for CD137 Signaling

Objective: To assess the agonistic activity of ADG106 on the CD137 signaling pathway.

Cell Line: Jurkat cells engineered to express human CD137 and a luciferase reporter gene

under the control of an NF-κB response element.

Methodology:

Cell Co-culture: The CD137-expressing Jurkat reporter cells are co-cultured with CHO-K1

cells that are engineered to express human FcγRIIB to facilitate crosslinking.

Treatment: Serially diluted ADG106 or control antibodies are added to the co-culture and

incubated for 6 hours.

Lysis and Substrate Addition: The cells are lysed, and a luciferase substrate is added.

Signal Detection: The activation of the NF-κB pathway is quantified by measuring the

luminescence produced by the luciferase reaction using a luminometer.

4.3. In Vivo Syngeneic Tumor Model for Anti-Tumor Efficacy

Objective: To evaluate the anti-tumor activity of ADG106 in immunocompetent mice.
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Animal Models: BALB/c or C57BL/6 mice.

Tumor Cell Lines: Syngeneic tumor cell lines such as CT26 (colon carcinoma), H22

(hepatocellular carcinoma), or EMT6 (breast cancer).

Methodology:

Tumor Implantation: A specific number of tumor cells (e.g., 5 x 105) are implanted

subcutaneously into the flank of the mice.

Treatment Initiation: When tumors reach a palpable size, mice are randomized into

treatment and control groups.

Drug Administration: ADG106 or an isotype control antibody is administered

intraperitoneally at various doses, typically twice a week for 3 weeks.

Tumor Measurement: Tumor volume is measured regularly (e.g., every 2-3 days) using

calipers.

Endpoint Analysis: At the end of the study, tumors may be excised for further analysis,

such as immunohistochemistry for T cell infiltration.

The general workflow for the in vivo efficacy studies is illustrated below:

Start Tumor Cell
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Tumor Growth
(Palpable Size) Randomization Treatment

(ADG106 or Control)
Tumor Volume
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Workflow for In Vivo Anti-Tumor Efficacy Study.

Conclusion
ADG106 is a promising anti-CD137 agonistic antibody with a differentiated mechanism of

action that relies on FcγR-mediated crosslinking for its activity. This design appears to translate

into a favorable safety profile in early clinical trials, mitigating the hepatotoxicity concerns that

have hampered the development of other CD137 agonists. Preclinical data demonstrate robust
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anti-tumor efficacy in various models, and phase 1 clinical data show a manageable safety

profile and encouraging signs of clinical activity in patients with advanced cancers. Further

clinical development of ADG106, both as a monotherapy and in combination with other

immunotherapies like anti-PD-1 antibodies, is warranted to fully elucidate its therapeutic

potential.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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